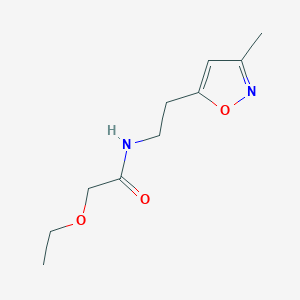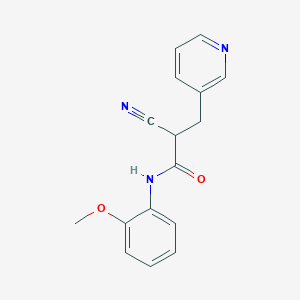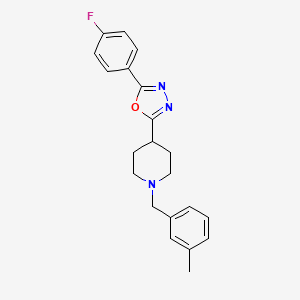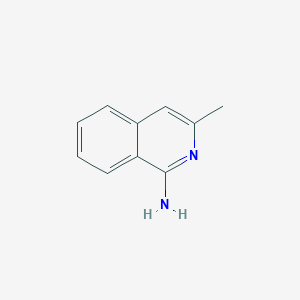![molecular formula C22H23FN2OS B2805276 3-[(2-fluorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole CAS No. 878053-81-7](/img/structure/B2805276.png)
3-[(2-fluorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and piperidine rings, as well as the fluorobenzyl group . The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indole and piperidine rings, as well as the fluorobenzyl group . For example, the indole ring might undergo electrophilic substitution reactions, while the piperidine ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the fluorine atom might increase the compound’s stability and affect its reactivity .Scientific Research Applications
Anticancer Activity
Indole derivatives have been synthesized and evaluated for their potential anticancer activity. For instance, studies have demonstrated that certain indole derivatives exhibit anticancer properties against human breast cancer cell lines, highlighting the significance of electron-withdrawing groups in enhancing the activity of these compounds (Kumar & Sharma, 2022). This suggests a promising avenue for the development of novel anticancer agents.
Anticholinesterase and Monoamine Oxidase Inhibition
Research on indole derivatives has also identified their potential as dual inhibitors of cholinesterase and monoamine oxidase, enzymes implicated in neurological disorders. The design, synthesis, and evaluation of new indole derivatives have led to compounds that exhibit significant inhibitory activity against these enzymes, indicating their potential application in treating neurodegenerative diseases (Bautista-Aguilera et al., 2014).
Antimicrobial Activity
Indole derivatives have been synthesized and tested for their antimicrobial activity, with some compounds showing promising results against a variety of pathogens. The synthesis and structural determination of certain indole derivatives have led to the identification of compounds with good antimicrobial properties, offering a foundation for further research into potential therapeutic agents (Lagisetty, Powell, & Awasthi, 2009).
Anti-inflammatory Activity
Some indole derivatives have been evaluated for their anti-inflammatory activity, with studies indicating the potential of these compounds as therapeutic agents for inflammation-related conditions. Research into the synthesis and pharmacological evaluation of indole-based compounds has yielded promising analgesic and anti-inflammatory agents (Fouchard et al., 2001).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-[(2-fluorophenyl)methylsulfanyl]indol-1-yl]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2OS/c23-19-10-4-2-8-17(19)16-27-21-14-25(20-11-5-3-9-18(20)21)15-22(26)24-12-6-1-7-13-24/h2-5,8-11,14H,1,6-7,12-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSRKJJKXXQNKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2805196.png)
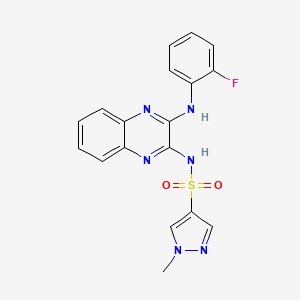
![4-Methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2805199.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2805204.png)
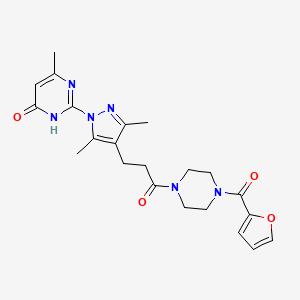
![1-benzyl-6-fluoro-3-[(3-methylphenyl)sulfonyl]-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2805206.png)
![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2805207.png)
